molecular formula C12H13BrF2O3 B1458364 3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde CAS No. 1422361-77-0

3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde

Cat. No.: B1458364
CAS No.: 1422361-77-0
M. Wt: 323.13 g/mol
InChI Key: NJRFPOPBBREDHI-UHFFFAOYSA-N
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Description

3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde (3-4-BBFMB) is a chemical compound belonging to the class of aldehydes. It is a colorless liquid with a melting point of -9°C and a boiling point of 101°C. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorescent dyes, organic catalysts, and other organic materials.

Scientific Research Applications

Synthesis and Characterization

The research on derivatives of benzaldehyde, including compounds with bromo and methoxy substituents, has contributed significantly to various fields in chemistry, particularly in organic synthesis. For instance, the study on improving the synthetic process of 3,4,5-trimethoxy benzaldehyde illustrates the potential of utilizing bromo-substituted benzaldehydes in complex organic syntheses. This process involves a series of reactions starting from p-hydroxy benzaldehyde, highlighting the versatility of such compounds in generating methoxy-substituted benzaldehydes, which are crucial intermediates in synthesizing natural products and pharmaceuticals (Yangyu Feng, 2002).

Structural Studies

Structural characterization is a vital aspect of understanding the properties and potential applications of chemical compounds. The work on trans‐5‐(4‐Bromo­benzoyl­oxy)‐2‐phenyl‐1,3‐dioxane by Mocerino et al. (2004) provides a rare example of a structurally characterized 1,3-dioxane system, achieved through the treatment of benzaldehyde with glycerol. This study showcases the significance of bromo-substituted benzaldehydes in elucidating the structures of complex organic molecules, which can pave the way for the development of new materials and catalysts (Mocerino, Skelton, Stick, & White, 2004).

Schiff Base Compounds

Schiff base compounds containing benzene moieties synthesized from reactions involving bromo-substituted benzaldehydes represent an area of active research due to their applications in coordination chemistry, catalysis, and material science. Khalefa's study on new Schiff base compounds through the reaction of benzylidene amino derivatives with bromo-substituted benzaldehydes contributes to this field by providing insights into the structural and electronic properties of these compounds, which are crucial for their application in various chemical processes (Omar S. Khalefa, 2020).

Properties

IUPAC Name

3-(4-bromobutoxy)-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c13-5-1-2-6-17-11-7-9(8-16)3-4-10(11)18-12(14)15/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFPOPBBREDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCCCCBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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